Cas no 125974-72-3 (7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3-(dimethylamino)propyl]amino]-8-methyl-)
7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3-(dimethylamino)propyl]amino]-8-methyl- è un composto eterociclico complesso con una struttura policiclica che combina nuclei di benzopiridoindolo. La presenza del gruppo funzionale 3-idrossile e della catena laterale 3-(dimetilammino)propilammino conferisce al composto proprietà chimiche uniche, come una buona solubilità in solventi polari e potenziale attività biologica. La metilazione in posizione 8 aumenta la stabilità molecolare, rendendolo adatto per applicazioni nella ricerca farmaceutica, in particolare come intermedio nella sintesi di molecole con potenziale attività antitumorale o neurologica. La sua struttura rigida e il gruppo amminico terziario lo rendono un candidato promettente per lo sviluppo di ligandi selettivi per recettori specifici.
125974-72-3 structure
Product Name:7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3-(dimethylamino)propyl]amino]-8-methyl-
Numero CAS:125974-72-3
MF:C21H24N4O
MW:348.441464424133
CID:193452
PubChem ID:65954
Update Time:2025-07-17
7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3-(dimethylamino)propyl]amino]-8-methyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3-(dimethylamino)propyl]amino]-8-methyl-
- Intoplicine
- 11-((3-(Dimethylamino)propyl)amino)-8-methyl-7H-benzo(e)pyrido(4,3-b)indol-3-ol
- UNII-FB2CIN6HMI
- 11-(3-Dimethylaminopropylamino)-3-hydroxy-8-methyl-7H-benzo[e]pyrido[4,3-b]indole
- CS-6640
- AKOS040741882
- FB2CIN6HMI
- RP 60475
- ETHYL2-ISOCYANATOPROPIONATE
- RP-60475
- NCI60_015286
- 11-((3-(Dimethylamino)propyl)amino)-8-methyl-7H-benzo[e]pyrido[4,3-b]indol-3-ol
- DTXSID80155022
- INTOPLICINE [WHO-DD]
- 125974-72-3
- Neuro_000335
- CHEMBL1908351
- SCHEMBL420414
- [3-(dimethylamino)propylamino]-methyl-[?]ol
- 7H-Benzo(e)pyrido(4,3-b)indol-3-ol, 11-((3-(dimethylamino)propyl)amino)-8-methyl-
- Intoplicine [INN]
- RP-60475 FREE BASE
- CHEBI:135474
- 11-[[3-(Dimethylamino)propyl]amino]-8-methyl-7H-benzo[e]pyrido[4,3-b]indol-3-ol
- DB12868
- NS00068698
- MS-25375
- Q27277895
- 16-[3-(dimethylamino)propylamino]-13-methyl-11,15-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),3,5,8,12(17),13,15-octaen-5-ol
- HY-101647
- intoplicin
- DTXCID5077513
- G12731
- 16-{[3-(dimethylamino)propyl]amino}-13-methyl-11,15-diazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-1(10),2,4,6,8,12(17),13,15-octaen-5-ol
- 7H-benzo(e)pyrido(4,3-b)indol-3-ol, 11-((3-(dimethylamino)propyl)amino)-8-methyl
- intoplicina
- NSC645008
- 11-(3-dimethylaminopropylamino)-3-hydroxy-8-methyl-7H-benzo(e)pyrido(4,3-b)indole dimethanesulfonate
- intoplicinum
- 16-((3-(dimethylamino)propyl)amino)-13-methyl-11,15-diazatetracyclo(8.7.0.0^(2,7).0^(12,17))heptadeca-1(10),2,4,6,8,12(17),13,15-octaen-5-ol
-
- Inchi: 1S/C21H24N4O/c1-13-12-23-21(22-9-4-10-25(2)3)19-18-16-7-6-15(26)11-14(16)5-8-17(18)24-20(13)19/h5-8,11-12,24,26H,4,9-10H2,1-3H3,(H,22,23)
- Chiave InChI: QROONAIPJKQFMC-UHFFFAOYSA-N
- Sorrisi: OC1C=CC2=C(C=1)C=CC1=C2C2C(=NC=C(C)C=2N1)NCCCN(C)C
Proprietà calcolate
- Massa esatta: 348.19500
- Massa monoisotopica: 348.195
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 26
- Conta legami ruotabili: 5
- Complessità: 473
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 147
- XLogP3: 4.3
- Superficie polare topologica: 64.2A^2
- Massa esatta: 348.195
Proprietà sperimentali
- Densità: 1.286
- Punto di ebollizione: 635.5°Cat760mmHg
- Punto di infiammabilità: 338.2°C
- Indice di rifrazione: 1.755
- PSA: 64.18000
- LogP: 4.31990
7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3-(dimethylamino)propyl]amino]-8-methyl- Informazioni sulla sicurezza
- Condizioni di conservazione:Please store the product under the recommended conditions in the Certificate of Analysis.
7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3-(dimethylamino)propyl]amino]-8-methyl- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-6640-5mg |
Intoplicine |
125974-72-3 | 98.36% | 5mg |
$800.0 | 2022-04-28 | |
| ChemScence | CS-6640-10mg |
Intoplicine |
125974-72-3 | 98.36% | 10mg |
$1300.0 | 2022-04-28 | |
| ChemScence | CS-6640-25mg |
Intoplicine |
125974-72-3 | 98.36% | 25mg |
$2600.0 | 2022-04-28 | |
| ChemScence | CS-6640-50mg |
Intoplicine |
125974-72-3 | 98.36% | 50mg |
$4180.0 | 2022-04-28 | |
| ChemScence | CS-6640-100mg |
Intoplicine |
125974-72-3 | 98.36% | 100mg |
$6700.0 | 2022-04-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I883568-1mg |
Intoplicine |
125974-72-3 | 98% | 1mg |
¥18,600.00 | 2022-01-13 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I883568-5mg |
Intoplicine |
125974-72-3 | 98% | 5mg |
¥41,520.00 | 2022-01-13 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce50572-1mg |
Intoplicine |
125974-72-3 | 98% | 1mg |
¥13819.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce50572-5mg |
Intoplicine |
125974-72-3 | 98% | 5mg |
¥30849.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce50572-10mg |
Intoplicine |
125974-72-3 | 98% | 10mg |
¥53050.00 | 2023-09-07 |
7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3-(dimethylamino)propyl]amino]-8-methyl- Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:125974-72-3)7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3-(dimethylamino)propyl]amino]-8-methyl-
Numero d'ordine:A997356
Stato delle scorte:in Stock
Quantità:5mg
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 18:22
Prezzo ($):3307.0
Email:sales@amadischem.com
7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3-(dimethylamino)propyl]amino]-8-methyl- Letteratura correlata
-
Jun Ando,Taka-aki Yano,Katsumasa Fujita,Satoshi Kawata Phys. Chem. Chem. Phys. 2013 15 13713
-
Shi-Tian Zhuo,Chun-Yan Li,Ming-Hao Hu,Shuo-Bin Chen,Pei-Fen Yao,Shi-Liang Huang,Tian-Miao Ou,Jia-Heng Tan,Lin-Kun An,Ding Li,Lian-Quan Gu,Zhi-Shu Huang Org. Biomol. Chem. 2013 11 3989
-
3. The synthesis of benzo[h]quinolines as topoisomerase inhibitorsMark A. Kerry,Gary W. Boyd,Simon P. Mackay,Otto Meth-Cohn,Louise Platt J. Chem. Soc. Perkin Trans. 1 1999 2315
-
Nata?a Perin,Jasna Ali?,Sandra Liekens,Arthur Van Aerschot,Peter Vervaeke,Bharat Gadakh,Marijana Hranjec New J. Chem. 2018 42 7096
125974-72-3 (7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3-(dimethylamino)propyl]amino]-8-methyl-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:125974-72-3)7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3-(dimethylamino)propyl]amino]-8-methyl-
Purezza:99%
Quantità:5mg
Prezzo ($):3307.0